molecular formula C21H17NO3 B2403454 4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 748777-73-3

4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2403454
CAS No.: 748777-73-3
M. Wt: 331.371
InChI Key: RBZGMDZGZGUXIP-UHFFFAOYSA-N
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Description

Introduction to 4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic Acid

Chemical Identity and Nomenclature

This compound is a heterocyclic compound with the systematic IUPAC name (4Z)-4-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid . Its molecular formula is C₂₁H₁₇NO₃ , and it has a molecular weight of 331.36 g/mol . The compound is registered under the CAS number 748777-73-3 , a unique identifier critical for unambiguous chemical referencing.

Key identifiers include:

Property Value Source
CAS No. 748777-73-3
Molecular Formula C₂₁H₁₇NO₃
Molecular Weight 331.36 g/mol
IUPAC Name (4Z)-4-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

The compound’s SMILES notation, C1CC(=CC2=CC=C(C=C2)O)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O , encodes its stereochemical arrangement.

Structural Features and Isomeric Considerations

The molecule consists of a tetrahydroacridine core fused with a hydroxyphenylmethylidene group at position 4 and a carboxylic acid moiety at position 9. The acridine skeleton is partially hydrogenated, reducing aromaticity in the central ring system. The Z-configuration of the methylidene group is confirmed by its IUPAC designation and spectroscopic data.

Key Structural Attributes:
  • Tetrahydroacridine backbone : A tricyclic system comprising two benzene rings fused to a partially saturated pyridine ring.
  • Hydroxyphenylmethylidene substituent : A para-hydroxylated benzylidene group contributing to intramolecular hydrogen bonding.
  • Carboxylic acid functionality : Enhances polarity and enables salt formation or derivatization.

Isomeric possibilities arise from:

  • Geometric isomerism : The exocyclic double bond in the methylidene group could theoretically adopt an E-configuration, though the Z-form is predominant in synthesized batches.
  • Tautomerism : The enol-keto equilibrium between the hydroxyl group and adjacent carbonyl system, though stabilized by resonance in the aromatic framework.

Spectroscopic characterization (e.g., ¹H-NMR, IR) confirms the absence of significant tautomeric shifts under standard conditions.

Historical Development and Discovery Timeline

The compound emerged from broader research into acridine derivatives , which gained momentum in the late 20th century due to their pharmacological potential. While its exact synthesis date is unspecified, its structural analogs—such as 9-amino-1,2,3,4-tetrahydroacridine (tacrine) —were pivotal in Alzheimer’s disease research during the 1980s.

Milestones in Acridine Chemistry:
  • 1870 : Isolation of acridine from coal tar by Carl Gräbe and Heinrich Caro.
  • 1980s : Synthesis of tacrine derivatives as acetylcholinesterase inhibitors.
  • 2010s : Development of tetrahydroacridine-carboxylic acid hybrids for antimicrobial and neuroprotective applications.
  • 2020s : Optimization of tetrahydroacridine-9-carboxylic acid derivatives as SPase I inhibitors for antibiotic-resistant bacteria.

The specific compound, this compound, likely originated from multicomponent reaction strategies documented in recent synthetic protocols. For example, one-pot condensations of cyclohexanedione, hydrazones, and aldehydes catalyzed by triethylamine have been used to assemble similar acridinedione frameworks.

Properties

IUPAC Name

(4Z)-4-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)22-20(14)17/h1-2,5,7-12,23H,3-4,6H2,(H,24,25)/b14-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZGMDZGZGUXIP-OWBHPGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)O)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=C(C=C2)O)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H19NO3\text{C}_{18}\text{H}_{19}\text{N}\text{O}_{3}

This structure features a tetrahydroacridine core with a hydroxymethylidene group that may influence its biological properties.

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of the hydroxyphenyl group contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Studies suggest that it may inhibit enzymes such as butyrylcholinesterase (BChE), which is crucial for neurotransmitter regulation and could have implications in neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Biological Activity Effect Reference
AntioxidantScavenges free radicals
BChE InhibitionIC50 value indicating moderate inhibition
Neuroprotective EffectsPotentially protects against neurodegeneration
Anti-inflammatoryReduces inflammation markers

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that this compound showed significant neuroprotective effects in animal models of Alzheimer’s disease. The compound reduced amyloid-beta plaque formation and improved cognitive function in treated subjects .
  • Antioxidant Capacity : In vitro assays revealed that the compound exhibited a strong capacity to reduce oxidative stress markers in neuronal cell cultures. This suggests a mechanism by which it could mitigate cellular damage in neurodegenerative conditions .
  • Enzyme Interaction Studies : The compound was evaluated for its inhibitory effects on BChE. Results indicated an IC50 value lower than 100 nM, suggesting a potent inhibitory effect that could be beneficial in therapeutic contexts where BChE modulation is desired .

Scientific Research Applications

Chemistry

  • Precursor for Organic Synthesis : The compound serves as a precursor in synthesizing more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution.
  • Chemical Reactions :
    • Oxidation : The hydroxyphenyl group can be oxidized to form quinone derivatives.
    • Reduction : The carbonyl group in the acridine moiety can be reduced to form alcohol derivatives.
    • Substitution : The hydroxy group can participate in nucleophilic substitution reactions.
Reaction TypeDescriptionCommon Reagents
OxidationConverts hydroxy groups to quinonesPotassium permanganate
ReductionReduces carbonyl groups to alcoholsSodium borohydride
SubstitutionNucleophilic substitutionsAmines, thiols

Biology

  • Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity, potentially inhibiting the growth of certain bacteria. This property is attributed to its ability to interact with biological targets through hydrogen bonding and DNA intercalation.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results showed significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

Medicine

  • Therapeutic Potential : Ongoing research is exploring the use of this compound as a therapeutic agent for various diseases, including cancer. Its unique structure allows it to interact with cellular targets effectively.

Case Study: Anticancer Activity

A recent study investigated the anticancer properties of derivatives of this compound against breast cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxic effects, suggesting potential for development into anticancer drugs.

Q & A

Q. What are the recommended synthetic routes for preparing 4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves condensation reactions between acridine precursors and substituted benzaldehyde derivatives. For example, tetrahydroacridine derivatives are often synthesized via cyclocondensation of cyclohexanone with aromatic amines, followed by functionalization with hydroxyphenyl groups . Optimization may include adjusting solvent polarity (e.g., ethanol or acetic acid), temperature (80–120°C), and catalyst use (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC is critical to minimize side products.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to GHS classifications in Safety Data Sheets (SDS): The compound exhibits acute toxicity (Oral Category 4), skin corrosion (Category 1B), and serious eye damage (Category 1) . Required precautions include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct experiments in a fume hood to avoid inhalation of dust.
  • Emergency measures: Immediate rinsing with water for skin/eye contact and access to emergency showers .
  • Storage: In airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR spectroscopy : Confirm the presence of the hydroxyphenyl group (δ 6.5–7.5 ppm for aromatic protons) and tetrahydroacridine backbone (δ 1.5–3.0 ppm for aliphatic protons) .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for related acridine derivatives .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design dimeric derivatives of this compound, and what mechanistic insights can be gained from such structures?

Dimerization via ethylene or other linkers can enhance pharmacological properties. For example, 7,7′-(ethane-1,2-diyl)bis(1,2,3,4-tetrahydroacridine-9-carboxylic acid) was synthesized to study cooperative binding effects . Key steps:

  • Use dihaloalkanes (e.g., 1,2-dibromoethane) as crosslinkers.
  • Monitor reaction kinetics via UV-Vis spectroscopy to optimize dimer yield.
  • Compare dimer vs. monomer activity in target assays (e.g., enzyme inhibition).

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Multi-technique validation : Combine NMR, IR, and X-ray data to cross-verify functional groups and geometry .
  • DFT calculations : Optimize molecular geometry using Gaussian or similar software, then compare computed vs. experimental NMR shifts.
  • Solvent effects : Re-run experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess conformational flexibility.

Q. How can the pharmacological activity of this compound be systematically evaluated against related acridine derivatives?

  • In vitro assays : Test inhibition of acetylcholinesterase (AChE) or DNA intercalation, common targets for acridines .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy vs. hydroxy groups) and compare IC50 values.
  • Molecular docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., AChE active site) .

Q. What experimental approaches are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then analyze degradation products via HPLC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition above 200°C).
  • Long-term storage tests : Monitor purity over 6–12 months at 4°C, 25°C, and 40°C to establish shelf-life .

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